N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine
Overview
Description
N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine is a useful research compound. Its molecular formula is C20H29N and its molecular weight is 283.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.229999929 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target the pik3ca gene, which encodes the p110α protein . This protein is the most frequently mutated kinase gene in solid tumors .
Mode of Action
Compounds like gdc-0077 and taselisib, which are pi3k inhibitors, have been found to more potently inhibit mutant pi3k pathway signaling and cell viability in cell lines and mouse xenograft models, compared to other pi3k inhibitors . This increased potency was mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .
Biochemical Pathways
Pi3k inhibitors like gdc-0077 and taselisib, which might have a similar mechanism of action, affect the pi3k/mtor pathway . This pathway is known to drive tumor cell proliferation, survival, and metastasis .
Pharmacokinetics
Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Pi3k inhibitors like gdc-0077 and taselisib, which might have a similar mechanism of action, have been found to inhibit mutant pi3k pathway signaling and cell viability more potently than other pi3k inhibitors .
Action Environment
The action of a drug can be influenced by various factors, including the physiological condition of the patient, the presence of other drugs, and the patient’s lifestyle .
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3,5,8,10,12,17,19H,4,6-7,9,11,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRIDJCFLQHFFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2CCCCC2CCC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26360-49-6 | |
Record name | N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026360496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-DIMETHYL-3-(1,2,3,4,4A,10,11,11A-OCTAHYDRO-5H-DIBENZO(A,D)(7)ANNULEN-5-YLIDENE)PROPAN-1-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIC3QOX79D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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